![molecular formula C13H17ClN2O B2417932 2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one CAS No. 1240581-61-6](/img/structure/B2417932.png)
2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one
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Description
2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one, commonly known as 4-CEC, is a novel psychoactive substance that belongs to the cathinone family. It is a synthetic drug that is chemically similar to other cathinones, such as mephedrone and methylone. 4-CEC is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and energizing effects. However, it is also of interest to the scientific community due to its potential therapeutic applications.
Scientific Research Applications
- Antipsychotic Agents : 4-CPP derivatives have been investigated as potential antipsychotic drugs due to their affinity for dopamine and serotonin receptors. Researchers explore their efficacy in treating schizophrenia and related disorders .
- Antidepressants : The compound’s structural features make it a candidate for developing novel antidepressant agents. Researchers study its impact on neurotransmitter systems and mood regulation .
- Serotonin Reuptake Inhibition : 4-CPP analogs may act as selective serotonin reuptake inhibitors (SSRIs). Understanding their binding interactions with serotonin transporters is crucial for designing effective antidepressants .
- Piperazine Synthesis : Researchers explore diverse methods for synthesizing piperazines, including 4-CPP derivatives. These methods involve transition metal catalysis, visible-light-promoted reactions, and base-free palladium-catalyzed cyclizations .
- Protein-Protein Interactions : 4-CPP-based chemical probes can help identify protein-protein interactions. These probes assist in understanding cellular signaling pathways and drug target validation .
- Functional Materials : Researchers investigate the incorporation of 4-CPP derivatives into functional materials, such as polymers, liquid crystals, and supramolecular assemblies. These materials find applications in sensors, drug delivery, and optoelectronics .
- Insecticides and Acaricides : Some 4-CPP derivatives exhibit insecticidal and acaricidal properties. Researchers explore their potential as environmentally friendly alternatives to conventional pesticides .
Medicinal Chemistry and Drug Development
Neuropharmacology
Organic Synthesis and Catalysis
Chemical Biology and Target Identification
Materials Science
Agrochemicals and Pest Control
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-9-16(7-6-15-10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTPEZQPSQRZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one |
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